molecular formula C9H11ClO2 B1349112 1-Chloro-2-(dimethoxymethyl)benzene CAS No. 70380-66-4

1-Chloro-2-(dimethoxymethyl)benzene

Cat. No.: B1349112
CAS No.: 70380-66-4
M. Wt: 186.63 g/mol
InChI Key: XGFXHHSZXKOTMB-UHFFFAOYSA-N
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Description

1-Chloro-2-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where a chlorine atom and a dimethoxymethyl group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dimethoxymethyl)benzene can be synthesized through the reaction of 2-chlorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired outcome .

Mechanism of Action

The mechanism of action of 1-chloro-2-(dimethoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom and the dimethoxymethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFXHHSZXKOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343943
Record name 1-Chloro-2-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-66-4
Record name 1-Chloro-2-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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